2-Methoxy-3-phenylpyridine
Overview
Description
2-Methoxy-3-phenylpyridine is a chemical compound with the molecular formula C12H11N . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound is used in various chemical reactions and has potential applications in different industries .
Synthesis Analysis
The synthesis of 2-Methoxy-3-phenylpyridine and similar compounds often involves the use of Grignard reagents . In one method, Grignard reagents are added to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This results in 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular structure of 2-Methoxy-3-phenylpyridine consists of a pyridine ring attached to a phenyl group and a methoxy group . The InChI code for this compound is 1S/C12H11N/c1-10-6-5-9-13-12 (10)11-7-3-2-4-8-11/h2-9H,1H3 .Chemical Reactions Analysis
2-Methoxy-3-phenylpyridine can undergo various chemical reactions. For instance, it can be involved in a series of simple 2-methylpyridines synthesized using a simplified bench-top continuous flow setup . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines .Scientific Research Applications
Corrosion Inhibition
2-Methoxy-3-phenylpyridine derivatives have been studied for their potential as corrosion inhibitors. For example, Ansari, Quraishi, and Singh (2015) explored the corrosion inhibition effect of pyridine derivatives on mild steel in hydrochloric acid. Their study utilized techniques like gravimetric, electrochemical impedance spectroscopy, and potentiodynamic polarization, alongside quantum chemical studies. They found these derivatives to be mixed-type inhibitors, mainly cathodic, and adhered to Langmuir's adsorption isotherm, demonstrating a protective film on the mild steel surface (Ansari, Quraishi, & Singh, 2015).
C-H Bond Activation in Catalysis
Lim, Kang, and Kim (1996) studied the regioselective alkylation of 2-phenylpyridines with terminal alkenes, facilitated by a rhodium(I) complex catalyst. This research is significant in the field of catalysis, particularly in understanding C-H bond activation mechanisms. Their study highlighted the influence of structural factors like steric hindrance in the alkylation process (Lim, Kang, & Kim, 1996).
Luminescent Properties in Chemistry
Bevilacqua and Eisenberg (1994) investigated luminescent square-planar Platinum(II) complexes containing ligands like 2-phenylpyridine. Their synthesis, characterization, and the emission properties of these complexes have implications in materials science, particularly in developing new luminescent materials (Bevilacqua & Eisenberg, 1994).
Photoluminescence and Antiproliferative Activity
Li et al. (2019) conducted a study on Zinc(II) Terpyridine complexes, including derivatives with methoxy substituents. They focused on photoluminescent properties and antiproliferative activities against tumor cells. The study also involved DNA interactions, showing significant potential in biomedical applications, particularly in cancer research (Li et al., 2019).
Synthesis and Characterization in Organic Chemistry
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-methoxy-3-phenylpyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-12-11(8-5-9-13-12)10-6-3-2-4-7-10/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQVPFXJWOSNOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673500 | |
Record name | 2-Methoxy-3-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53698-45-6 | |
Record name | 2-Methoxy-3-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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